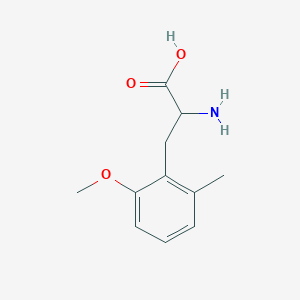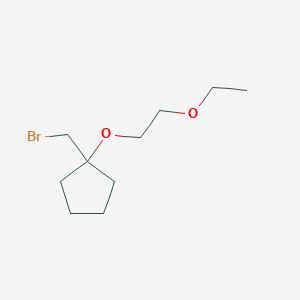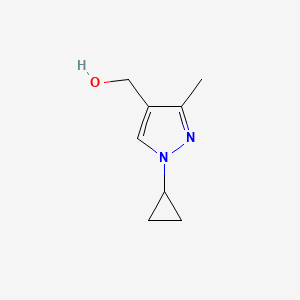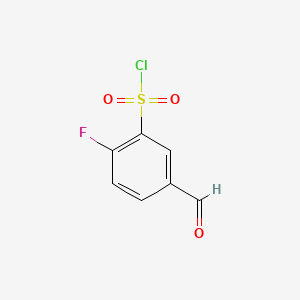
2-Fluoro-5-formylbenzene-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-formylbenzene-1-sulfonylchloride is an organic compound with the molecular formula C7H4ClFO3S It is a derivative of benzene, characterized by the presence of a fluorine atom, a formyl group, and a sulfonyl chloride group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-formylbenzene-1-sulfonylchloride typically involves the introduction of the sulfonyl chloride group to a fluorinated benzene derivative. One common method is the chlorosulfonation of 2-fluoro-5-formylbenzene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-formylbenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Carboxylic Acids: Formed by the oxidation of the formyl group.
Alcohols: Formed by the reduction of the formyl group.
Aplicaciones Científicas De Investigación
2-Fluoro-5-formylbenzene-1-sulfonylchloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-formylbenzene-1-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-formylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-Fluorobenzenesulfonyl chloride: Lacks the formyl group, making it less versatile in certain reactions.
Uniqueness
2-Fluoro-5-formylbenzene-1-sulfonylchloride is unique due to the presence of both a formyl group and a sulfonyl chloride group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H4ClFO3S |
|---|---|
Peso molecular |
222.62 g/mol |
Nombre IUPAC |
2-fluoro-5-formylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClFO3S/c8-13(11,12)7-3-5(4-10)1-2-6(7)9/h1-4H |
Clave InChI |
AQYVRRVLDPOMEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)

![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)

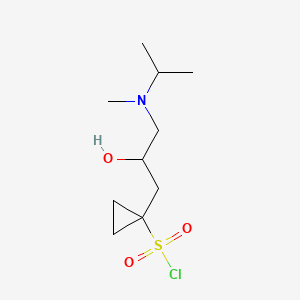
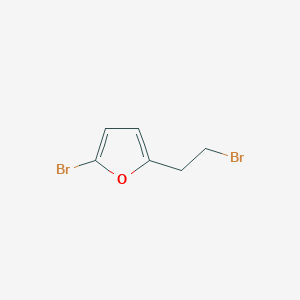
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
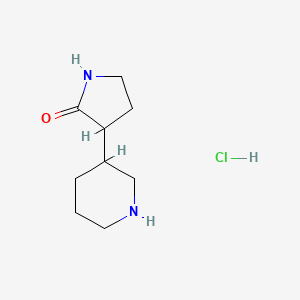
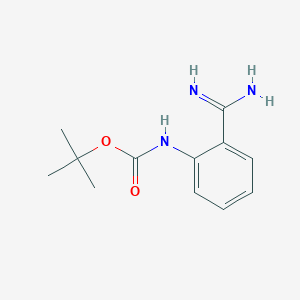

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)
